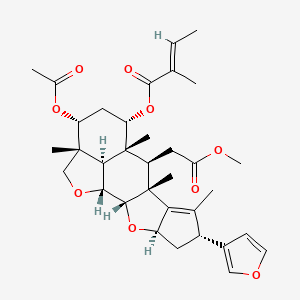

Salannin

Vue d'ensemble

Description

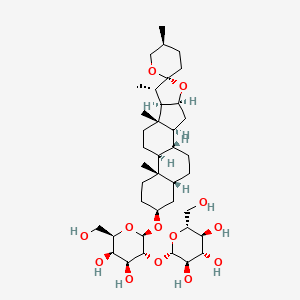

La salannin est un composé tétranortriterpénoïde présent dans les graines du neem (Azadirachta indica). Elle appartient au groupe des limonoïdes, des produits naturels reconnus pour leurs propriétés bioactives, notamment leur rôle d’anti-appétent pour les insectes . La this compound est structurellement complexe, présentant de nombreux groupes fonctionnels porteurs d’oxygène, notamment un éther énolique, un acétal, un hémiacétal et divers esters carboxyliques .

Applications De Recherche Scientifique

Salannin has a wide range of scientific research applications:

Mécanisme D'action

La salannin exerce ses effets principalement par son rôle d’anti-appétent pour les insectes. Elle perturbe le comportement alimentaire des insectes en interférant avec leurs voies hormonales, en particulier celles impliquant les ecdystéroïdes et les hormones juvéniles . Cette perturbation entraîne une inhibition de la croissance et une mortalité chez diverses espèces d’insectes .

Analyse Biochimique

Biochemical Properties

Salannin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the core amino acids of the enzyme H pylori Urease .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la salannin est complexe en raison de sa structure moléculaire complexe. La première synthèse totale de la this compound a été réalisée par le groupe de recherche de Steven Ley à l’Université de Cambridge en 2007 . Cette synthèse a impliqué une approche en relais, dans laquelle un intermédiaire décaline fortement fonctionnalisé a été préparé par synthèse totale à petite échelle, puis dérivé du produit naturel pour des opérations à l’échelle du gramme .

Méthodes de production industrielle : La this compound est principalement extraite des graines de neem à l’aide de diverses techniques d’extraction. Une méthode courante implique une extraction en phase solide suivie d’une chromatographie liquide pour isoler la this compound de l’huile de neem . Les séparations chromatographiques sont généralement réalisées en utilisant une phase mobile composée d’acétonitrile et d’eau .

Analyse Des Réactions Chimiques

Types de réactions : La salannin subit plusieurs types de réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.

Réactifs et conditions courantes :

Oxydation : La this compound peut être oxydée en utilisant des techniques de photo-oxydation.

Réduction : Les réactions de réduction spécifiques de la this compound sont moins documentées, mais les conditions générales de réduction pour des composés similaires impliquent l’utilisation d’agents réducteurs comme le borohydrure de sodium.

Substitution : La this compound peut subir des réactions de substitution, en particulier impliquant ses groupes fonctionnels esters.

Principaux produits formés :

Photo-oxydation : La salanninolide est un produit majeur formé par la photo-oxydation de la this compound.

4. Applications de la recherche scientifique

La this compound a un large éventail d’applications de la recherche scientifique :

Comparaison Avec Des Composés Similaires

La salannin est souvent comparée à d’autres limonoïdes présents dans le neem, tels que l’azadirachtine, la nimbine et la nimbolide .

Azadirachtine : Connue pour ses puissantes propriétés insecticides, l’azadirachtine est plus toxique pour les insectes que la this compound.

Nimbine : La nimbine est un autre limonoïde possédant des propriétés antimicrobiennes et anti-inflammatoires.

Nimbolide : La nimbolide présente des activités anticancéreuses et anti-inflammatoires significatives.

La this compound est unique en raison de son activité anti-appétence spécifique et de sa complexité structurelle, ce qui en fait un composé précieux pour la recherche scientifique et les applications pratiques .

Propriétés

IUPAC Name |

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/b17-9+/t21-,22-,23-,24-,25+,28-,29+,30-,32-,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHBVBNPNXOWBA-REXVOHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]([C@]4([C@@H]3O[C@H]5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058500 | |

| Record name | Salannin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

992-20-1 | |

| Record name | Salannin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=992-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salannin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salannin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Salannin, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), primarily exhibits its insecticidal activity through feeding deterrence and growth disruption in insects. [] This is achieved by interfering with insect hormone systems, specifically by:

- Disrupting Ecdysone 20-Monooxygenase (E-20-M) Activity: this compound inhibits the activity of E-20-M, an enzyme crucial for converting ecdysone to its active form, 20-hydroxyecdysone, thereby disrupting molting and development. []

A: Yes, studies have shown that this compound, unlike azadirachtin, doesn't directly inhibit the activity of trypsin, a key digestive enzyme in insects like Spodoptera litura. [] This suggests its antifeedant effect is primarily attributed to taste aversion rather than digestive disruption. []

A: The molecular formula of this compound is C34H44O9, and its molecular weight is 596.7 g/mol. []

A: this compound's structure has been elucidated using various spectroscopic techniques including UV, IR, HR-ESI–MS, and NMR. [] These methods provide detailed information about its functional groups, molecular arrangement, and connectivity. Further, X-ray crystallography studies have provided insights into the three-dimensional structure and conformational flexibility of this compound. []

ANone: this compound exhibits varying stability depending on the environmental factors:

- Light: this compound is highly susceptible to degradation under sunlight, with a reported half-life of a few minutes. [] This highlights the importance of protecting this compound-based formulations from light exposure.

- Temperature: While relatively stable at temperatures below 25°C, this compound degrades rapidly at temperatures above 35°C, with the highest degradation rate observed at 65°C. [] This information is crucial for storage and handling of this compound-containing products.

- Water: The presence of water accelerates this compound degradation. [] This emphasizes the need for formulations that minimize water content or utilize protective packaging to limit exposure to moisture.

ANone: this compound is not typically recognized for its catalytic properties. Research primarily focuses on its insecticidal properties and potential applications as a biopesticide.

A: Yes, computational studies have been employed to investigate this compound's interactions with potential molecular targets. For instance, molecular docking simulations were used to assess the binding affinity of this compound towards the ryanodine receptor of Spodoptera frugiperda, revealing a binding energy of -7.08 Kcal/mol. [] These findings suggest that this compound might exert its insecticidal effects by interacting with this receptor, but further validation is required.

ANone: While specific QSAR models for this compound are not extensively reported in the provided literature, computational studies involving QSAR have been conducted on related neem compounds. These studies aim to establish a relationship between the chemical structure of the compounds and their biological activity, which could be valuable for designing more effective and environmentally friendly insecticides.

ANone: Structural modifications, particularly in the A ring of this compound, significantly influence its biological activity:

- Isomerization: Converting this compound to its isomer, isothis compound, through treatment with BF3 · Et2O and iodide ions, results in enhanced melanogenesis-inhibitory activity. [] This highlights the importance of stereochemistry in determining the biological effects of this compound.

- Deesterification: Removing ester groups from this compound, as seen in the formation of nimbidinol (a trihydroxy limonoid) through LiAlH4 reduction, also leads to increased melanogenesis-inhibitory activity. [] This suggests that modifying the polarity and size of the molecule through deesterification can significantly impact its activity.

- Photo-oxidation: Photo-oxidation of this compound yields two isomeric lactone products, salanninolide and isosalanninolide, with increased insecticidal activity compared to the parent compound. [, ] Notably, the presence of a hindered base during or after the oxidation can alter the ratio of these isomers, potentially influencing the overall efficacy. []

ANone: Given this compound's sensitivity to light, temperature, and moisture, formulating stable and effective biopesticides requires careful consideration. Some strategies include:

- Synergistic Formulations: Combining this compound with other neem compounds, particularly those exhibiting different modes of action, can potentially enhance its efficacy and overcome potential resistance development in target insects. []

ANone: The provided literature primarily focuses on this compound's insecticidal properties and doesn't delve into its detailed pharmacokinetic profile in mammals.

A: While not as potent as azadirachtin, this compound has shown in vitro anti-plasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. [] This suggests a potential for further investigation of this compound derivatives as anti-malarial agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.